Argipressin, hydroxy-pro(4)-
Description
Argipressin (also known as vasopressin or arginine vasopressin, AVP) is a nonapeptide hormone with critical roles in regulating blood pressure, plasma osmolality, and renal water reabsorption via V1 (vascular) and V2 (renal) receptors . Clinically, it is utilized in septic shock, diabetes insipidus, and perioperative settings to reduce blood loss during liver resection . Its vasoconstrictive properties stem from V1 receptor activation, while V2 receptor agonism mediates antidiuretic effects . Despite its therapeutic benefits, argipressin carries risks of ischemia, water intoxication, and cardiac complications, necessitating careful dosing and monitoring .
Properties
CAS No. |
112935-96-3 |
|---|---|
Molecular Formula |
C46H64N14O12S2 |
Molecular Weight |
1069.2 g/mol |
IUPAC Name |
1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-22-hydroxy-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)59-15-5-9-34(59)42(69)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-43(70)35-18-27(62)21-60(35)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,68)(H4,50,51,52) |
InChI Key |
ZYPHFYVLPCRMHN-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
sequence |
CYFXNCPRG |
Synonyms |
4-hydroxy-Pro-argipressin 4-OH-Pro-AVP arginine vasopressin, hydroxy-Pho(4)- argipressin, hydroxy-Pro(4)- argipressin, hydroxyproline(4)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Argipressin shares structural homology with other vasopressin analogs and neurohypophysial hormones, though modifications confer distinct pharmacological profiles:
| Compound | Structural Features | Key Modifications |
|---|---|---|
| Argipressin | Nonapeptide: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ | Natural sequence; disulfide bridge (Cys1–Cys6) |
| Desmopressin | 1-deamino-8-D-arginine vasopressin | Deamination at position 1; D-Arg substitution at position 8 |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | Ile³ and Leu⁸ substitutions |
Desmopressin’s structural alterations enhance V2 selectivity and prolong activity, reducing vasoconstrictive side effects compared to argipressin . Oxytocin, while structurally similar, diverges in receptor specificity, primarily targeting oxytocin receptors involved in uterine contraction and social bonding .
Pharmacological and Receptor Selectivity Profiles
Argipressin’s dual receptor activity makes it versatile but increases adverse event risks, whereas Desmopressin’s V2 selectivity optimizes safety in diabetes insipidus . Oxytocin’s distinct receptor engagement limits overlap in clinical applications .
Argipressin
- Septic Shock: Reduces norepinephrine requirements by 30–50% at 0.03 IU/min, improving mean arterial pressure (MAP) and organ perfusion .
- Liver Resection : Decreases intraoperative blood loss by 20–35% via portal vein vasoconstriction .
- Diabetes Insipidus : Restores urine concentration at 0.1–0.3 IU/kg/day .
Desmopressin
- Diabetes Insipidus : Longer duration of action (6–12 hours) with reduced dosing frequency .
- Hemostasis : Promotes von Willebrand factor release in bleeding disorders .
Oxytocin
Pharmacokinetic Comparison
| Parameter | Argipressin | Desmopressin |
|---|---|---|
| Half-Life | 10–20 minutes | 1.5–2.5 hours* |
| Metabolism | Hepatic/renal | Renal |
| Route | IV infusion | Intranasal/Oral |
Q & A
Basic Research Questions
Q. How does the hydroxyproline substitution at position 4 influence Argipressin's receptor binding affinity and functional specificity?
- Methodological Approach :
- Use competitive radioligand binding assays (e.g., with tritiated vasopressin analogs) to quantify binding affinity (Ki) for vasopressin receptor subtypes (V1a, V1b, V2). Compare results between native Argipressin and hydroxy-pro(4)-modified analogs .
- Employ molecular dynamics simulations to analyze conformational changes in the peptide backbone induced by hydroxyproline substitution, focusing on interactions with conserved receptor residues (e.g., transmembrane domain residues in V1a) .
- Validate functional outcomes via cyclic AMP (V2) or calcium mobilization assays (V1a) in transfected HEK293 cells .
Q. What are the standard analytical methods for characterizing the purity and stability of Argipressin, hydroxy-pro(4)- in experimental formulations?
- Methodological Approach :
- High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% by AUC analysis) .
- Circular dichroism (CD) spectroscopy to monitor secondary structure stability under varying pH and temperature conditions .
- Mass spectrometry (MALDI-TOF or ESI-MS) for exact mass verification (e.g., observed m/z: ~1069.3 for [M+H]+) .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the pharmacokinetic profile of Argipressin, hydroxy-pro(4)- across different in vivo models?
- Methodological Approach :
- Conduct comparative pharmacokinetic studies in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., minipig) models, measuring plasma half-life, clearance, and tissue distribution via LC-MS/MS .
- Analyze species-specific differences in protease activity (e.g., aminopeptidases) using ex vivo plasma stability assays .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variability and refine dosing protocols .
Q. What methodological considerations are critical when designing in vivo studies to assess the differential effects of Argipressin, hydroxy-pro(4)- versus native argipressin on renal hemodynamics?
- Methodological Approach :
- Use laser Doppler flowmetry or intravital microscopy in rodent models to measure renal blood flow and glomerular filtration rate (GFR) under controlled hypertensive conditions .
- Implement telemetry systems for continuous blood pressure monitoring to correlate hemodynamic effects with plasma peptide levels .
- Address confounding variables (e.g., endogenous vasopressin secretion) via hypophysectomy or pharmacological suppression .
Q. How can researchers optimize experimental protocols to distinguish between direct receptor-mediated effects and off-target signaling pathways of Argipressin, hydroxy-pro(4)-?
- Methodological Approach :
- Employ CRISPR-Cas9 knockout models (e.g., V1a receptor-deficient mice) to isolate receptor-specific effects .
- Use phosphoproteomics (e.g., SILAC labeling) to map downstream signaling cascades (e.g., MAPK, PKC) in target tissues .
- Validate specificity via co-administration with selective antagonists (e.g., SR49059 for V1a) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported EC50 values for Argipressin, hydroxy-pro(4)- in vasoconstrictive assays?
- Methodological Approach :
- Standardize assay conditions: Use identical buffer systems (e.g., HEPES vs. PBS), temperature (37°C), and endothelial cell integrity (e.g., pre-treatment with L-NAME to inhibit NO synthesis) .
- Perform meta-analysis of published data to identify outliers and assess bias (e.g., publication bias toward lower EC50 values) .
- Validate findings across multiple labs via collaborative reproducibility studies .
Experimental Design Frameworks
Q. What statistical power calculations are necessary for preclinical studies evaluating Argipressin, hydroxy-pro(4)- in disease models?
- Methodological Approach :
- Use G*Power software to estimate sample size based on effect size (Cohen’s d) from pilot data (e.g., d = 1.2 for blood pressure reduction) and α = 0.05 .
- Apply Bonferroni correction for multiple comparisons (e.g., 4 hemodynamic endpoints → adjusted α = 0.0125) .
- Report confidence intervals (95% CI) for primary outcomes to enhance transparency .
Critical Pitfalls to Avoid
- Structural Mischaracterization : Always verify peptide sequence via Edman degradation or tandem MS/MS, as hydroxyproline substitution can alter fragmentation patterns .
- Ethical Oversights : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies .
- Data Overinterpretation : Differentiate between statistical significance (p < 0.05) and clinical relevance (e.g., effect size >15% change in GFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
